![molecular formula C14H15NO4S B3002117 Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate CAS No. 1713640-23-3](/img/structure/B3002117.png)
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a useful research compound. Its molecular formula is C14H15NO4S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Ligands and Neuropathic Pain
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has been explored as part of a new series of amino-3,5-dicyanopyridines, which were synthesized and evaluated for potential as adenosine receptor (AR) ligands. These compounds, including this specific methyl derivative, have shown high to good human A1AR affinity and an inverse agonist profile, with some behaving as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. Notably, certain derivatives demonstrated effectiveness in reducing oxaliplatin-induced neuropathic pain, implicating a mechanism involving the alpha7 subtype of nAchRs (Betti et al., 2019).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds. One study synthesized various derivatives, including 6-[2-(furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one, and evaluated their antimicrobial activity against bacterial and fungal strains. This exploration contributes to understanding the broader spectrum of biological activities of such methyl derivatives (El-Shehry, El‐Hag, & Ewies, 2020).
Crystal Structure Analysis
The crystal structure of similar compounds, like (S)‐Methyl 2‐[(furan‐2-carbonyl)amino]‐3‐phenylpropanoate, has been analyzed. Understanding the molecular and crystal structure of these compounds can provide insights into their chemical behavior and potential applications in various scientific research fields (Zeng, Li, & Cen, 2006).
Synthesis of Multicomponent Compounds
Another area of research involves the synthesis of complex compounds, like substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. These syntheses contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Dyachenko et al., 2015).
Investigation in Organic Synthesis and Reactions
Further, the compound and its derivatives have been studied in the context of organic synthesis and reactions. For instance, the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the versatility of furan-based compounds in organic synthesis (Mironov, Bagryanskaya, & Shults, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWJFNRHQHLHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
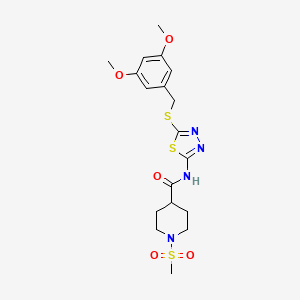
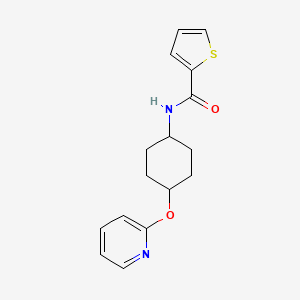
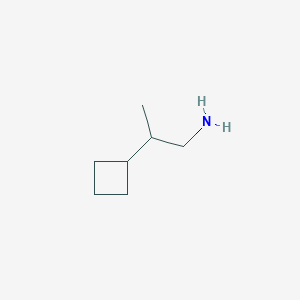
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
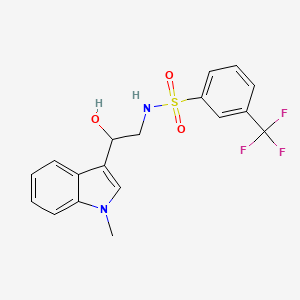
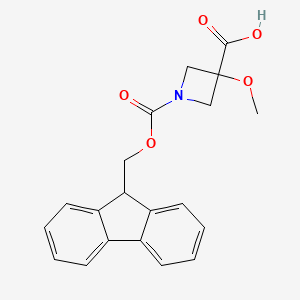
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
